

The Role of AZ11645373 in Inflammasome Activation: A Technical Guide

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Abstract

AZ11645373 is a potent and highly selective, non-competitive antagonist of the human P2X7 receptor (P2X7R).[1][2] This receptor, an ATP-gated ion channel, plays a pivotal role in inflammation, particularly in the activation of the NLRP3 inflammasome.[3][4] By blocking the P2X7R, AZ11645373 effectively inhibits the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, such as interleukin-1 β (IL-1 β).[1][5] This technical guide provides a comprehensive overview of the mechanism of action of AZ11645373, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The P2X7 Receptor and NLRP3 Inflammasome

The P2X7 receptor is a key player in the innate immune response.[3] Expressed predominantly on immune cells like macrophages and microglia, its activation by high concentrations of extracellular ATP—a damage-associated molecular pattern (DAMP) released from stressed or dying cells—triggers the formation of a non-selective pore in the cell membrane.[3][6] This leads to a significant efflux of intracellular potassium (K+), a critical trigger for the assembly of the NLRP3 inflammasome.[3][4]



The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1.[7][8] Activated caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[4][8] Dysregulation of the P2X7R-NLRP3 inflammasome axis is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[9][10]

AZ11645373: A Selective P2X7 Receptor Antagonist

AZ11645373 is a cyclic imide compound that acts as an allosteric antagonist of the human P2X7R.[11][12] It binds to an allosteric site on the receptor, distinct from the ATP binding site, and induces a conformational change that prevents channel opening and subsequent pore formation.[11][13] This action is non-competitive, meaning that increasing concentrations of the agonist (ATP) cannot overcome the inhibitory effect of AZ11645373.[1][12] A key characteristic of AZ11645373 is its high species selectivity, demonstrating potent antagonism at the human P2X7R while being significantly less effective at the rat P2X7R.[1]

Quantitative Data: Inhibitory Potency of AZ11645373

The inhibitory activity of AZ11645373 has been quantified across various cellular assays. The following tables summarize the key potency values (IC50 and KB) for its effects on different P2X7R-mediated responses.



Assay Type	Cell Line	Agonist	Potency (IC50/KB)	Reference
IL-1β Release	LPS-activated THP-1 cells	ATP	IC50 = 90 nM	[1][2]
IL-1β Release	LPS-activated THP-1 cells	ATP	KB = 92 nM	[14]
Membrane Current Inhibition	HEK cells expressing hP2X7R	ATP/BzATP	KB = 5 - 20 nM	[1][2]
Cytosolic Calcium Increase	HEK cells expressing hP2X7R	BzATP	KB = 15 nM	
YO-PRO-1 Uptake	HEK cells expressing hP2X7R	ATP/BzATP	KB = 5 - 7 nM	
YO-PRO-1 Uptake	THP-1 cells	ATP/BzATP	KB = 10 nM	[1]

IC50: Half-maximal inhibitory concentration. KB: Antagonist dissociation constant.

Signaling Pathway and Mechanism of Inhibition

The signaling pathway leading from P2X7R activation to IL-1 β release and the inhibitory action of AZ11645373 are depicted in the following diagram.





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P2X7R-NLRP3 Inflammasome Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AZ11645373.

IL-1β Release Assay

This assay measures the ability of AZ11645373 to inhibit ATP-induced IL-1 β release from immune cells.

Cell Culture and Priming:

- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).
- To induce pro-IL-1β expression (priming), cells are treated with lipopolysaccharide (LPS; 100 ng/mL) for 3-4 hours.[5]

Inhibition and Stimulation:



- After priming, the medium is replaced with a low-serum medium.
- Cells are pre-incubated with varying concentrations of AZ11645373 for 1 hour.
- Inflammasome activation is triggered by stimulating the cells with ATP (e.g., 5 mM) for 30-60 minutes.

Measurement:

- The cell culture supernatant is collected.
- The concentration of mature IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Membrane Current Measurement (Patch-Clamp Electrophysiology)

This technique directly measures the ion flow through the P2X7R channel in response to an agonist and its inhibition by AZ11645373.

Cell Preparation:

- Human Embryonic Kidney (HEK293) cells are stably transfected to express the human P2X7 receptor.
- Cells are grown on glass coverslips for electrophysiological recording.

Recording:

- Whole-cell patch-clamp recordings are performed. The membrane potential is typically held at -60 mV.[1]
- An external solution containing physiological ion concentrations is used.
- The P2X7R is activated by applying ATP or the more potent agonist, benzoylbenzoyl-ATP (BzATP).[1]



 The inhibitory effect of AZ11645373 is assessed by co-applying it with the agonist at various concentrations.

Data Analysis:

- · The amplitude of the inward current is measured.
- Concentration-response curves are generated to determine the KB value for AZ11645373.

Dye Uptake Assay (YO-PRO-1)

This assay assesses the formation of the large, non-selective pore associated with prolonged P2X7R activation.

Principle:

- YO-PRO-1 is a fluorescent dye that cannot cross the membrane of healthy cells.
- Activation of the P2X7R and subsequent pore formation allows the entry of YO-PRO-1 into the cell, where it intercalates with nucleic acids and fluoresces brightly.

Procedure:

- HEK293 cells expressing hP2X7R or THP-1 cells are used.
- Cells are incubated in a saline solution containing YO-PRO-1 (e.g., 3 μM).[1]
- Cells are pre-incubated with different concentrations of AZ11645373.
- The P2X7R is activated with ATP or BzATP.

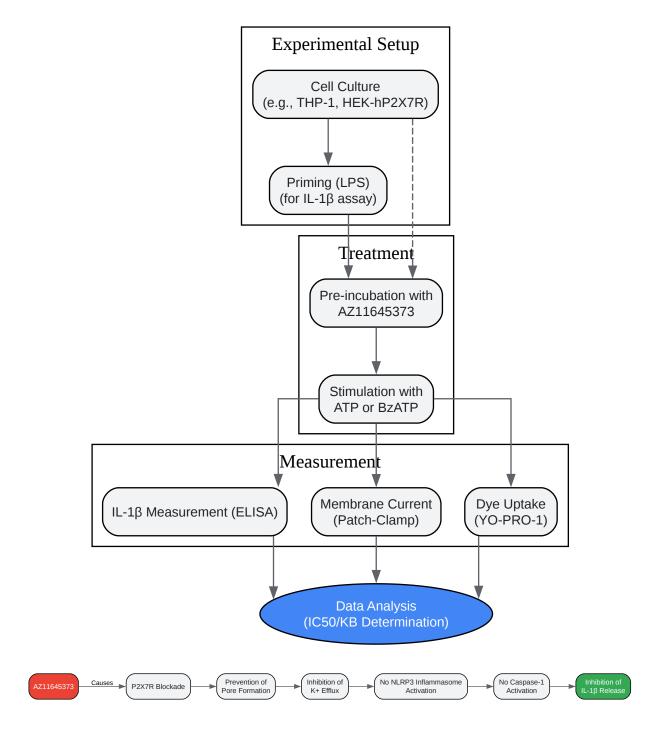
Measurement:

- The increase in fluorescence intensity over time is measured using a fluorescence microscope or a plate reader.
- The rate of dye uptake is calculated to determine the inhibitory effect of AZ11645373.



Experimental and Logical Workflows

The following diagrams illustrate the general workflow for in vitro testing of P2X7R antagonists and the logical relationship of P2X7R antagonism to the inhibition of inflammasome activation.



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